1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol is an organic compound with the molecular formula and a CAS number of 62785-95-9. This compound features a pyridine ring substituted with a methyl group, a phenylthio group, and a propanol group, making it structurally interesting for various scientific applications. The compound is primarily utilized in organic synthesis and medicinal chemistry due to its unique functional groups and potential biological activities .
This compound is classified under organic compounds and can be categorized as an alcohol due to the presence of the hydroxyl (-OH) group. It is also recognized as a pyridine derivative because of the pyridine ring structure. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Benchchem, which provide it for research purposes .
The synthesis of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. Key steps include:
For industrial production, these synthetic routes are optimized for large-scale production, potentially employing continuous flow reactors and catalysts to enhance yield and efficiency .
The molecular structure of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 259.4 g/mol |
IUPAC Name | 1-(2-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-ol |
InChI | InChI=1S/C15H17NOS/c1-3... |
InChI Key | XEDCJOWDUCGRDQ-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=C(N=C(C=C1)SC2=CC=CC=C2)C)O |
The structure showcases a complex arrangement that contributes to its chemical reactivity and potential biological interactions .
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol can undergo several types of chemical reactions:
These reactions are crucial for synthesizing derivatives with enhanced properties for research applications .
The physical properties of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol include:
Chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; insoluble in water |
These properties are essential for understanding its behavior in various chemical environments and applications .
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol has several notable applications in scientific research:
These applications highlight the compound's versatility in both academic research and industrial settings .
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: